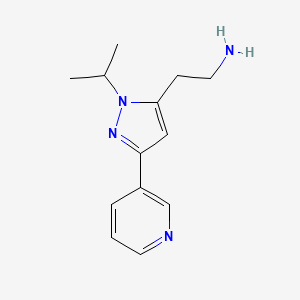

2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Description

2-(1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a pyrazole-based compound featuring a 1-isopropyl group, a 3-pyridin-3-yl substituent, and a 5-ethylamine side chain. Its molecular formula is C₁₃H₁₈N₄, with a molecular weight of 230.31 g/mol. The pyridin-3-yl group contributes aromaticity and polarity, while the isopropyl moiety introduces steric bulk.

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C13H18N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5-6,14H2,1-2H3 |

InChI Key |

NHGRZTHBFKCIQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: While specific synthetic routes for but-3-yn-1-amine may vary, one common method involves the reaction of propargyl bromide with ammonia or an amine under appropriate conditions.

Industrial Production: Industrial-scale production typically involves optimized processes using catalysts and efficient purification techniques.

Chemical Reactions Analysis

Reactivity: But-3-yn-1-amine can undergo various reactions, including

Common Reagents: Alkyl halides, acids, bases, and other typical organic reagents.

Major Products: Substituted derivatives of but-3-yn-1-amine, depending on the reaction conditions.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).

Medicine: Research into its pharmacological properties and potential therapeutic applications.

Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

- The exact mechanism of action for but-3-yn-1-amine depends on its specific application.

- In biological systems, it may interact with receptors, enzymes, or other biomolecules.

- Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine are best contextualized against analogous pyrazole derivatives. Key comparisons include:

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Insights

Substituent Effects on Polarity :

- The pyridin-3-yl group in the target compound enhances polarity compared to thiophene () or pyrimidine (), facilitating interactions with polar biological targets .

- The ethylamine side chain improves water solubility relative to methyl or cyclopropyl groups (), critical for bioavailability .

Thiophene-containing analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing metabolic oxidation risks .

Pharmacological Implications :

- Pyrimidin-2-yl derivatives () offer additional hydrogen-bonding sites, advantageous for kinase inhibition but may reduce cell permeability .

- The target compound’s pyridin-3-yl group enables π-stacking in aromatic enzyme pockets, a feature absent in cyclopropyl-substituted analogs () .

Synthetic Accessibility :

- Similar compounds are synthesized via condensation () or coupling reactions (). The target compound’s synthesis likely follows analogous routes, leveraging acetic acid reflux or amine alkylation .

Biological Activity

2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 217.27 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3 |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 1446321-93-2 |

Research indicates that compounds containing pyrazole and pyridine structures often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The mechanism of action typically involves the inhibition of specific enzymes or receptors associated with disease pathways.

Antitumor Activity

Studies have demonstrated that similar pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. The compound may exert its effects through the modulation of cytokine production and inhibition of inflammatory mediators, thereby reducing tissue damage in inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that this compound could possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, providing a therapeutic avenue for conditions such as Alzheimer's disease.

Case Studies

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that structurally related pyrazole derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antitumor activity .

- Inflammation Models : In vivo models demonstrated that administration of similar compounds significantly reduced edema and inflammatory markers in models of arthritis and colitis, suggesting strong anti-inflammatory effects .

- Neuroprotection : Preclinical studies indicated that compounds sharing similar structural motifs provided neuroprotection in models of oxidative stress-induced neuronal damage, highlighting their potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.